CHPG Sodium salt

Description

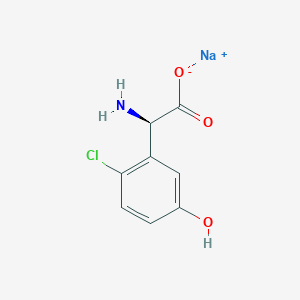

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-amino-2-(2-chloro-5-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3.Na/c9-6-2-1-4(11)3-5(6)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRZZIISUUINJT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(C(=O)[O-])N)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClNNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-CHPG Sodium Salt: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective metabotropic glutamate receptor 5 (mGluR5) agonist, (S)-CHPG sodium salt. It details its chemical structure, physicochemical properties, and mechanism of action. Furthermore, this guide offers detailed experimental protocols for its application in neuroprotection and synaptic plasticity research, alongside visual representations of its signaling pathways and experimental workflows.

Chemical and Physical Properties

(S)-CHPG sodium salt is a water-soluble form of (S)-2-chloro-5-hydroxyphenylglycine, a potent and selective agonist for the mGluR5.[1][2] Its sodium salt form enhances its solubility in aqueous solutions, facilitating its use in a wide range of biological experiments.[1]

| Property | Value | Reference |

| IUPAC Name | sodium;2-amino-2-(2-chloro-5-hydroxyphenyl)acetate | [3] |

| CAS Number | 1303993-73-8 | [2] |

| Molecular Formula | C₈H₇ClNNaO₃ | |

| Molecular Weight | 223.59 g/mol | |

| Purity | Typically >99% (HPLC) | |

| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 50 mM) | |

| Appearance | White to off-white solid | |

| Storage | Store at +4°C under desiccating conditions for up to 12 months. Solutions should be prepared fresh, but can be stored at -20°C for up to one month. |

Mechanism of Action and Signaling Pathways

(S)-CHPG sodium salt selectively activates mGluR5, a G-protein coupled receptor (GPCR) predominantly expressed on the postsynaptic membrane of neurons in the central nervous system. Unlike the non-selective group I mGluR agonist DHPG, (S)-CHPG shows little to no activity at the mGluR1 subtype.

Activation of mGluR5 by (S)-CHPG initiates a cascade of intracellular signaling events, primarily through the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores.

-

DAG , along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).

These initial events propagate signals through various downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are crucial in modulating synaptic plasticity, neuronal survival, and other cellular processes.

Figure 1: Simplified signaling pathway of (S)-CHPG sodium salt via mGluR5 activation.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing (S)-CHPG sodium salt.

In Vitro Neuroprotection Assay Against Excitotoxicity

This protocol describes a method to assess the neuroprotective effects of (S)-CHPG sodium salt against glutamate-induced excitotoxicity in primary cortical neuron cultures.

Materials:

-

Primary cortical neurons (e.g., from E18 rat embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

(S)-CHPG sodium salt

-

Glutamate

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

Apoptosis assay kit (e.g., TUNEL or Caspase-3)

-

Microplate reader

Procedure:

-

Cell Culture:

-

Plate dissociated primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.

-

Culture neurons in supplemented Neurobasal medium for 7-10 days to allow for maturation.

-

-

Treatment:

-

Prepare a stock solution of (S)-CHPG sodium salt in sterile, deionized water.

-

Pre-treat the neuronal cultures with varying concentrations of (S)-CHPG sodium salt (e.g., 10 µM, 100 µM, 1 mM) for 30 minutes.

-

Induce excitotoxicity by adding glutamate to a final concentration of 100 µM for 24 hours. Include a vehicle control group (no glutamate) and a glutamate-only control group.

-

-

Assessment of Cell Viability (LDH Assay):

-

After 24 hours of glutamate exposure, collect the cell culture supernatant.

-

Quantify the amount of LDH released into the supernatant using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to the control groups.

-

-

Assessment of Apoptosis:

-

Fix the cells with 4% paraformaldehyde.

-

Perform a TUNEL assay or immunocytochemistry for activated Caspase-3 to quantify apoptotic cells, following the manufacturer's protocol.

-

Visualize and quantify the number of apoptotic cells using fluorescence microscopy.

-

Figure 2: Experimental workflow for an in vitro neuroprotection assay.

In Vivo Neuroprotection in a Rat Model of Traumatic Brain Injury (TBI)

This protocol outlines a procedure to evaluate the neuroprotective effects of (S)-CHPG sodium salt in a controlled cortical impact (CCI) model of TBI in rats.

Materials:

-

Adult male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic frame

-

CCI device

-

(S)-CHPG sodium salt

-

Saline (vehicle)

-

Suturing materials

-

Behavioral testing apparatus (e.g., Morris water maze, rotarod)

-

Histological stains (e.g., Nissl, Fluoro-Jade)

Procedure:

-

Animal Preparation and TBI Induction:

-

Anesthetize the rat and secure it in a stereotaxic frame.

-

Perform a craniotomy over the desired cortical region (e.g., parietal cortex).

-

Induce a moderate TBI using a CCI device with controlled parameters (e.g., 4 mm impactor tip, 2.0 mm deformation depth, 4 m/s velocity).

-

Suture the scalp incision.

-

-

Drug Administration:

-

Thirty minutes prior to TBI induction, administer (S)-CHPG sodium salt (e.g., 250 nM in 5 µL) via intracerebroventricular (ICV) injection. A vehicle control group should receive an equivalent volume of saline.

-

-

Behavioral Assessment:

-

Conduct behavioral tests at various time points post-TBI (e.g., 1, 3, 7, and 14 days) to assess motor and cognitive function.

-

Motor Function: Use the rotarod test to measure motor coordination and balance.

-

Cognitive Function: Use the Morris water maze to assess spatial learning and memory.

-

-

Histological Analysis:

-

At the end of the behavioral assessments, perfuse the animals with saline followed by 4% paraformaldehyde.

-

Cryosection the brains and perform histological staining.

-

Nissl Staining: To determine the lesion volume.

-

Fluoro-Jade Staining: To quantify degenerating neurons.

-

Electrophysiological Recording of NMDA-Induced Depolarizations

This protocol describes how to investigate the potentiation of NMDA-induced depolarizations by (S)-CHPG sodium salt in hippocampal slices.

Materials:

-

Young adult rats (e.g., P21-P30)

-

Vibratome or tissue chopper

-

Artificial cerebrospinal fluid (aCSF)

-

Recording chamber for brain slices

-

Glass microelectrodes

-

Amplifier and data acquisition system

-

(S)-CHPG sodium salt

-

N-methyl-D-aspartate (NMDA)

Procedure:

-

Hippocampal Slice Preparation:

-

Rapidly decapitate the rat and dissect the brain in ice-cold aCSF.

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Allow slices to recover in oxygenated aCSF for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.

-

Record the membrane potential in current-clamp mode.

-

-

Drug Application:

-

Establish a stable baseline recording.

-

Apply NMDA (e.g., 20 µM) to the slice via the perfusion system and record the resulting depolarization.

-

Wash out the NMDA and allow the membrane potential to return to baseline.

-

Bath-apply (S)-CHPG sodium salt (e.g., 100 µM) for 10-15 minutes.

-

Re-apply NMDA in the presence of (S)-CHPG sodium salt and record the depolarization.

-

Compare the amplitude and duration of the NMDA-induced depolarization before and after the application of (S)-CHPG sodium salt.

-

Conclusion

(S)-CHPG sodium salt is a valuable pharmacological tool for studying the role of mGluR5 in the central nervous system. Its selectivity and water solubility make it suitable for a variety of in vitro and in vivo applications. The experimental protocols provided in this guide offer a starting point for researchers investigating the therapeutic potential of targeting mGluR5 in neurological disorders. As with any experimental work, it is crucial to optimize these protocols for specific research questions and experimental setups.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a widely utilized pharmacological tool for investigating the function of metabotropic glutamate receptors (mGluRs) within the central nervous system (CNS). Initially identified as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), further research has demonstrated its activity at the metabotropic glutamate receptor 1 (mGluR1) as well.[1][2] This dual agonism positions CHPG as a valuable agent for probing the collective roles of Group I mGluRs, which are critically involved in synaptic plasticity, learning, memory, and various neuropathological conditions. This technical guide provides a comprehensive overview of the molecular targets of CHPG, its mechanism of action, quantitative data on its potency and efficacy, detailed experimental protocols for its use, and a visualization of the key signaling pathways it modulates.

Primary Molecular Targets: Group I Metabotropic Glutamate Receptors

The primary molecular targets of CHPG in the central nervous system are the Group I metabotropic glutamate receptors, specifically mGluR1 and mGluR5.[1] CHPG acts as an orthosteric agonist, binding to the same site as the endogenous ligand, glutamate. While initially characterized as selective for mGluR5, subsequent studies have shown that CHPG activates both mGluR1 and mGluR5 with similar potency and efficacy. This makes CHPG a non-selective Group I mGluR agonist.

Table 1: Quantitative Data on the Potency and Efficacy of CHPG

| Receptor | Assay | Parameter | Value (µM) | Reference |

| mGluR5b | Calcium Current Inhibition | EC50 | ~60 | |

| mGluR1a | Calcium Current Inhibition | EC50 | ~70 | |

| mGluR1b | Calcium Current Inhibition | EC50 | ~100 | |

| mGluR2 | Calcium Current Inhibition | Activity | No effect at 1000 µM | |

| mGluR4 | Calcium Current Inhibition | Activity | No effect at 1000 µM |

Mechanism of Action and Signaling Pathways

Upon binding to Group I mGluRs, CHPG induces a conformational change in the receptor, leading to the activation of the Gαq/11 signaling cascade. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Furthermore, CHPG-mediated activation of mGluR5 has been shown to modulate other critical signaling pathways, including the extracellular signal-regulated kinase (ERK) and Akt pathways, which are pivotal for cell survival and neuroprotection.

Below are diagrams illustrating the primary signaling pathway activated by CHPG and a neuroprotective pathway it modulates.

Primary signaling pathway activated by CHPG through Group I mGluRs.

Neuroprotective signaling pathways modulated by CHPG via mGluR5 activation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to study the effects of CHPG.

In Vitro Electrophysiology: Patch-Clamp Recording

This technique is used to measure changes in ion channel activity in response to CHPG application.

-

Objective: To record CHPG-induced modulation of voltage-gated calcium channels or other ion channels in cultured neurons or brain slices.

-

Methodology:

-

Preparation of Cells: Culture primary neurons on glass coverslips or prepare acute brain slices from rodents. Maintain cells in an appropriate culture medium or artificial cerebrospinal fluid (aCSF).

-

Recording Setup: Place the coverslip or brain slice in a recording chamber on the stage of an upright or inverted microscope. Perfuse the chamber with aCSF.

-

Patch-Clamp: Using a glass micropipette filled with an appropriate intracellular solution, form a high-resistance seal (gigaohm seal) with the membrane of a neuron. Establish a whole-cell recording configuration.

-

Data Acquisition: Clamp the cell at a holding potential (e.g., -70 mV). Apply voltage steps to elicit ion currents. Record baseline currents.

-

CHPG Application: Bath-apply CHPG at various concentrations and record the resulting changes in current amplitude.

-

Washout: Wash out CHPG to observe the reversal of the effect.

-

Data Analysis: Measure the peak current amplitude before, during, and after CHPG application. Calculate the percentage of inhibition or potentiation of the current. Construct a dose-response curve to determine the EC50 of CHPG.

-

Calcium Imaging

This method allows for the visualization of changes in intracellular calcium concentration following CHPG-mediated mGluR activation.

-

Objective: To measure CHPG-induced intracellular calcium transients in cultured cells.

-

Methodology:

-

Cell Preparation: Plate cells (e.g., primary neurons or CHO cells expressing the receptor of interest) on glass-bottom dishes.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye.

-

Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped with a camera and appropriate filter sets.

-

Baseline Measurement: Acquire baseline fluorescence images before the application of CHPG.

-

CHPG Application: Add CHPG to the imaging medium at the desired concentration.

-

Image Acquisition: Continuously acquire images to monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Measure the fluorescence intensity in regions of interest (individual cells) over time. Calculate the change in fluorescence relative to the baseline to quantify the calcium response.

-

Below is a diagram illustrating a generalized workflow for in vitro experiments using CHPG.

A generalized workflow for in vitro experiments using CHPG.

Conclusion

This compound remains a cornerstone pharmacological tool for probing the function of Group I metabotropic glutamate receptors. Its ability to activate both mGluR1 and mGluR5 provides a means to study the combined effects of this receptor subgroup in the central nervous system. While its dual agonism should be carefully considered in experimental design and data interpretation, its utility in elucidating the complex signaling and physiological roles of these receptors is undeniable. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers employing CHPG in their investigations into CNS function and pathology.

References

An In-depth Technical Guide on the Effects of CHPG Sodium Salt on Long-Term Potentiation (LTP) Induction

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5). While the role of group I mGluRs in synaptic plasticity is well-established, the specific effects of CHPG on the induction of long-term potentiation (LTP) are nuanced. This document synthesizes the available scientific literature to provide a comprehensive technical overview of CHPG's influence on LTP. Evidence largely points to an indirect or modulatory role for mGluR5 in LTP, with antagonist studies consistently demonstrating that blocking mGluR5 impairs LTP induction[1][2][3]. Direct application of CHPG, however, has been more robustly demonstrated to convert short-term depression into long-term depression (LTD), an effect dependent on protein synthesis[1][2]. The facilitation of LTP is more commonly associated with broader group I mGluR agonists like DHPG. This guide details the experimental protocols used to investigate these phenomena, presents the quantitative data from key studies, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of mGluR5 Modulation on Synaptic Plasticity

The following tables summarize the quantitative data from studies investigating the role of mGluR5 in synaptic plasticity. It is important to note that direct quantitative evidence for CHPG-induced LTP is limited in the reviewed literature; therefore, data from studies using mGluR5 antagonists and other group I agonists are included to provide a comprehensive picture of the receptor's role.

Table 1: Effect of mGluR5 Agonists on Synaptic Plasticity

| Compound | Concentration | Experimental Model | Stimulation Protocol | Key Quantitative Finding | Reference |

| CHPG | 100 µM | Rat Hippocampal CA1 in vitro | Low-Frequency Stimulation (LFS; 1 Hz, 900 pulses) | Converted short-term depression (STD) into persistent LTD. | |

| DHPG | 20 µM | Rat Hippocampal CA1 in vitro | Weak Theta-Burst Stimulation (0.5 TBS) | Increased subsequent LTP to 40 ± 6% above baseline, compared to 19 ± 1% in controls. | |

| DHPG | Not specified | Rat Prelimbic Cortex in vitro | Theta-Burst Stimulation (TBS) | Induced LTP (147 ± 12% of control) when co-applied with TBS, which alone did not induce LTP. |

Table 2: Effect of mGluR5 Antagonists on LTP

| Compound | Concentration | Experimental Model | Stimulation Protocol | Key Quantitative Finding | Reference |

| MPEP | 40 µM | Rat Hippocampal CA1 in vitro | High-Frequency Tetanization (HFT; 100 Hz) | Prevented both the induction and expression of LTP when applied before HFT. | |

| MPEP | 40 µM | Rat Hippocampal CA1 in vitro | High-Frequency Tetanization (HFT; 100 Hz) | Prevented the expression of late-phase LTP when applied after HFT. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are derived from the cited literature.

Protocol 1: Induction of LTD with CHPG in Rat Hippocampal Slices

This protocol is adapted from studies demonstrating CHPG's ability to convert STD to LTD.

-

Slice Preparation:

-

Adult male rats are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 4.4 KCl, 25 NaHCO₃, 1 NaH₂PO₄, 2 CaCl₂, 2 MgSO₄, and 10 glucose, saturated with 95% O₂ / 5% CO₂.

-

Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in an interface chamber at room temperature for at least 90 minutes, perfused with ACSF.

-

-

Electrophysiological Recording:

-

A recording electrode filled with ACSF is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

A bipolar stimulating electrode is positioned to stimulate the Schaffer collateral-commissural pathway.

-

Stable baseline responses are recorded for at least 20 minutes with stimulation every 30 seconds.

-

-

Pharmacological Application and LTD Induction:

-

CHPG (100 µM) is bath-applied for 20 minutes prior to low-frequency stimulation (LFS).

-

LFS, consisting of 900 pulses at 1 Hz, is delivered to the stimulating electrode.

-

Following LFS, the slice is perfused with standard ACSF, and fEPSPs are recorded for at least 90 minutes to assess the persistence of the depression.

-

Protocol 2: Investigation of mGluR5's Role in LTP using Antagonists

This protocol is based on experiments using MPEP to block LTP induction.

-

Slice Preparation and Electrophysiology:

-

Follow steps 1 and 2 as described in Protocol 1.

-

-

Pharmacological Application and LTP Induction:

-

Pre-HFT Application: The mGluR5 antagonist MPEP (40 µM) is bath-applied for 20 minutes before the induction of LTP.

-

LTP Induction: High-frequency tetanization (HFT), typically consisting of one or more trains of 100 pulses at 100 Hz, is delivered to the Schaffer collaterals.

-

Post-HFT Application: In a separate set of experiments, MPEP (40 µM) is applied for 20 minutes immediately after HFT.

-

fEPSPs are recorded for at least 4 hours post-HFT to monitor the induction and maintenance of LTP.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

Activation of mGluR5 by an agonist like CHPG initiates a cascade of intracellular events. While CHPG's direct role in LTP induction is complex, the downstream pathways of mGluR5 are known to intersect with those crucial for synaptic plasticity. These pathways often involve the activation of phospholipase C (PLC), protein kinase C (PKC), and can modulate the ERK and Akt signaling pathways, ultimately influencing protein synthesis, which is critical for the late phase of LTP.

Caption: mGluR5 signaling cascade initiated by CHPG.

Experimental Workflows

The logical flow of experiments designed to test the effect of CHPG on synaptic plasticity is critical to understanding the resulting data.

Caption: Workflow for assessing CHPG's effect on synaptic plasticity.

The relationship between NMDA receptor activation and mGluR5 signaling is crucial for many forms of synaptic plasticity. While some forms of LTP are independent of NMDA receptors, the canonical form relies on NMDA receptor activation. mGluR5 activation can modulate NMDA receptor function and is implicated in some forms of NMDA receptor-independent plasticity.

Caption: Relationship between NMDAR and mGluR5 in LTP induction.

Conclusion

The selective mGluR5 agonist CHPG sodium salt has a complex and primarily modulatory role in the induction of long-term potentiation. While antagonists of mGluR5 consistently impair LTP, suggesting that endogenous activation of this receptor is necessary for this form of plasticity, direct application of CHPG is more strongly shown to facilitate LTD. The activation of mGluR5 by CHPG engages intracellular signaling cascades, including the PLC, PKC, ERK, and Akt pathways, which are known to be critical for the protein synthesis-dependent late phases of synaptic plasticity. For professionals in drug development, mGluR5 remains a target of interest for modulating synaptic plasticity, although its effects are context-dependent, varying with the specific patterns of neural activity and the developmental stage of the neural tissue. Further research is required to fully elucidate the conditions under which CHPG might directly facilitate LTP and to harness its therapeutic potential for cognitive enhancement or the treatment of synaptic pathologies.

References

- 1. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of CHPG Sodium Salt: A Technical Guide for Researchers

An In-depth Examination of its Mechanism of Action and Effects in Various Cell Types

Introduction

(R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][3] Its ability to specifically activate mGluR5 has made it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor. This technical guide provides a comprehensive overview of the biological activity of CHPG sodium salt across different cell types, with a focus on its neuroprotective and anti-inflammatory effects. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into the therapeutic potential of targeting mGluR5.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by binding to and activating mGluR5. As a Group I mGluR, mGluR5 is coupled to Gq/G11 proteins, and its activation initiates a cascade of intracellular signaling events. The primary downstream pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Subsequent to these initial events, CHPG-mediated mGluR5 activation has been shown to modulate several critical signaling pathways, including:

-

ERK and Akt Pathways: In models of traumatic brain injury (TBI), CHPG has been demonstrated to increase the phosphorylation of extracellular signal-regulated kinase (ERK) and Akt (also known as protein kinase B).[4] These pathways are crucial for promoting cell survival and inhibiting apoptosis. The neuroprotective effects of CHPG in TBI have been shown to be mediated, at least in part, through the activation of these pro-survival signaling cascades.

-

NF-κB Pathway: In microglial cells, CHPG has been found to attenuate sulfur dioxide-induced oxidative stress and inflammation by modulating the TSG-6/NF-κB pathway. This suggests an anti-inflammatory role for CHPG-mediated mGluR5 activation in the context of neuroinflammation.

The following diagram illustrates the key signaling pathways activated by this compound.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of this compound in various cell types and experimental models.

Table 1: In Vitro Neuroprotection and Anti-inflammatory Effects

| Cell Type | Experimental Model | CHPG Concentration | Incubation Time | Observed Effect | Reference |

| Primary Cortical Neurons | Traumatic Brain Injury (TBI) | 1 mM | 30 min pretreatment | Significantly attenuated LDH release and neuronal apoptosis. | |

| BV2 Microglial Cells | SO₂ Derivative-Induced Injury | 10-500 µM | 24 hours | Significantly increased cell viability and decreased LDH release. | |

| BV2 Microglial Cells | SO₂ Derivative-Induced Apoptosis | 0.5 mM | 30 min pretreatment | Protected against apoptosis. | |

| BV2 Microglial Cells | Basal Conditions | 0.5 mM | 30 minutes | Increased the expression of TSG-6 at both mRNA and protein levels. | |

| Rat Cerebrocortical Minislices | High K+-Evoked d-[³H]asp Efflux | EC₅₀ = 7.3 µM | N/A | Potentiated d-[³H]aspartate efflux. |

Table 2: In Vivo Neuroprotective Effects

| Animal Model | Injury Model | CHPG Administration | Dosage | Treatment Duration | Observed Effect | Reference |

| Rat | Traumatic Brain Injury (TBI) | Intralateral ventricle injection | 250 nM | 30 min pretreatment | Reduced lesion volume. | |

| Rat | Traumatic Brain Injury (TBI) | Intralateral ventricle injection | 250 nM | 7 days | Significantly reduced cerebral lesion volume. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Traumatic Brain Injury (TBI) Model and Neuroprotection Assay

This protocol is adapted from studies investigating the neuroprotective effects of CHPG in primary cortical neurons.

a. Primary Cortical Neuron Culture:

-

Dissect cerebral cortices from embryonic day 18 (E18) Sprague-Dawley rat fetuses.

-

Mince the tissue and incubate in 0.25% trypsin-EDTA for 20 minutes at 37°C.

-

Dissociate the cells by gentle trituration in DMEM supplemented with 10% fetal bovine serum (FBS).

-

Plate the cells on poly-L-lysine-coated culture plates at a suitable density.

-

After 4 hours, replace the medium with Neurobasal medium supplemented with B27 and GlutaMAX.

-

Culture the neurons for 7-10 days before the experiment.

b. In Vitro TBI Induction:

-

Induce trauma using a cell injury device that creates a rapid, transient stretch injury to the cultured neurons.

-

The extent of injury can be controlled by adjusting the degree of membrane deformation.

c. CHPG Treatment and Assessment of Neuroprotection:

-

Pre-treat the neuronal cultures with 1 mM this compound or vehicle for 30 minutes before inducing TBI.

-

Assess neuronal injury 24 hours after TBI using the Lactate Dehydrogenase (LDH) cytotoxicity assay and an apoptosis assay (e.g., TUNEL staining or caspase-3 activity assay).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This is a colorimetric assay to quantify cell death by measuring the release of LDH from damaged cells.

-

After the experimental treatment, collect the cell culture supernatant.

-

If cells were lysed to determine maximum LDH release, use the cell lysate.

-

Transfer 50 µL of the supernatant or lysate to a new 96-well plate.

-

Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to control and maximum LDH release wells.

Western Blot Analysis for ERK and Akt Phosphorylation

This protocol details the detection of phosphorylated ERK and Akt as markers of their activation.

a. Cell Lysis and Protein Quantification:

-

After CHPG treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

b. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-Akt (Ser473), and total Akt overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Traumatic Brain Injury (TBI) Model in Rats

This protocol describes a controlled cortical impact (CCI) model of TBI.

-

Anesthetize adult male Sprague-Dawley rats with isoflurane.

-

Mount the rat in a stereotaxic frame.

-

Perform a craniotomy over the desired cortical region (e.g., parietal cortex).

-

Use a pneumatic impactor to deliver a controlled impact to the exposed dura. The severity of the injury can be adjusted by modifying the impact velocity, depth, and dwell time.

-

Suture the scalp and allow the animal to recover.

-

Administer this compound (e.g., 250 nM) via intracerebroventricular injection 30 minutes prior to TBI induction.

-

Assess the lesion volume and neurological deficits at desired time points post-injury.

Experimental Workflows and Logical Relationships

The following diagrams, created using Graphviz, illustrate typical experimental workflows for studying the biological activity of this compound.

Conclusion

This compound is a potent and selective mGluR5 agonist with well-documented neuroprotective and anti-inflammatory properties. Its ability to activate pro-survival signaling pathways such as ERK and Akt, while attenuating inflammatory responses mediated by NF-κB, highlights its therapeutic potential for neurological disorders characterized by excitotoxicity and inflammation, such as traumatic brain injury. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data and detailed experimental protocols to aid in the design and execution of future studies aimed at further exploring the biological activities and therapeutic applications of this compound.

References

Methodological & Application

Application of CHPG Sodium Salt in Models of Neurodegenerative Diseases: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor predominantly expressed in the postsynaptic terminals of neurons in the central nervous system. Activation of mGluR5 has been shown to modulate synaptic plasticity and neuronal excitability. Emerging research has highlighted the neuroprotective potential of CHPG in various models of neurological disorders, including neurodegenerative diseases. This document provides detailed application notes and protocols for the use of CHPG sodium salt in preclinical models of neurodegenerative diseases, with a focus on its mechanism of action and practical experimental procedures.

Mechanism of Action: Neuroprotection via Pro-Survival Signaling

CHPG exerts its neuroprotective effects primarily through the activation of the mGluR5 receptor, which initiates a downstream signaling cascade involving key pro-survival pathways. The binding of CHPG to mGluR5 leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the activation of two critical protein kinase pathways: the Extracellular signal-regulated kinase (ERK) pathway and the Akt (also known as Protein Kinase B) pathway.[1][2][3] The phosphorylation and subsequent activation of ERK and Akt promote cell survival by inhibiting apoptotic processes and enhancing cellular resilience to stressors.[1][2]

// Nodes CHPG [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mGluR5 [label="mGluR5 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3-Kinase\n(PI3K)", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK\nPhosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt\nPhosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection\n(Anti-apoptosis, Cell Survival)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CHPG -> mGluR5 [label=" Binds to & Activates"]; mGluR5 -> PLC [label=" Activates"]; mGluR5 -> PI3K [label=" Activates"]; PLC -> ERK; PI3K -> Akt; ERK -> Neuroprotection; Akt -> Neuroprotection; } caption: "CHPG Neuroprotective Signaling Pathway"

Application in Neurodegenerative Disease Models

CHPG has been investigated in several preclinical models of neurodegeneration and neuronal injury. The following tables summarize the quantitative data from key studies.

In Vitro Models of Neurotoxicity

| Disease Model/Toxin | Cell Type | CHPG Concentration | Treatment Duration | Observed Neuroprotective Effects |

| Traumatic Brain Injury (in vitro) | Primary cortical neurons | 1 mM | 30 minutes pre-injury | Significantly attenuated LDH release and neuronal apoptosis. |

| Amyloid-β (Aβ) Toxicity (Alzheimer's Model) | SH-SY5Y cells | 1-100 µM | Pre-treatment for 2 hours before Aβ | Increased cell viability and reduced apoptosis. |

| MPP+ Toxicity (Parkinson's Model) | SH-SY5Y cells | 10-100 µM | Co-treatment with MPP+ for 24 hours | Attenuated MPP+-induced cell death and mitochondrial dysfunction. |

In Vivo Models of Neurodegeneration

| Disease Model | Animal Model | CHPG Dose & Administration | Treatment Regimen | Observed Neuroprotective Effects |

| Traumatic Brain Injury | Rat | 250 nM (i.c.v. injection) | Single dose 30 minutes pre-injury | Reduced lesion volume and neuronal apoptosis. |

| 6-OHDA-induced Parkinsonism | Rat | 1-6 µg (i.c.v. injection) | Single dose | Inhibited contralateral turning induced by quinpirole. |

| MPTP-induced Parkinsonism | Mouse | 10-20 mg/kg (i.p. injection) | Daily for 7 days post-MPTP | Improved motor function and protected dopaminergic neurons. |

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.

// Nodes Model [label="1. Establish Disease Model\n(e.g., Aβ-treated cells, 6-OHDA rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="2. This compound Treatment\n(Varying concentrations and durations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viability [label="3a. Assess Cell Viability/Toxicity\n(LDH Assay, MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="3b. Detect Apoptosis\n(Hoechst Staining)", fillcolor="#FBBC05", fontcolor="#202124"]; Signaling [label="3c. Analyze Signaling Pathways\n(Western Blot for p-ERK, p-Akt)", fillcolor="#FBBC05", fontcolor="#202124"]; Behavior [label="3d. Behavioral Assessment (in vivo)\n(e.g., Rotarod, Morris Water Maze)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="4. Data Analysis & Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Model -> Treatment; Treatment -> Viability; Treatment -> Apoptosis; Treatment -> Signaling; Treatment -> Behavior; Viability -> Analysis; Apoptosis -> Analysis; Signaling -> Analysis; Behavior -> Analysis; } caption: "General Experimental Workflow"

Protocol 1: In Vitro Neuroprotection Against Amyloid-β (Aβ) Toxicity

This protocol outlines the procedure for assessing the neuroprotective effect of CHPG against Aβ-induced toxicity in a neuronal cell line, such as SH-SY5Y.

1. Preparation of Aβ Oligomers:

-

Dissolve Aβ1-42 peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.

-

Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas to form a thin peptide film.

-

Store the peptide film at -20°C.

-

To prepare oligomers, resuspend the peptide film in DMSO to a concentration of 5 mM.

-

Dilute to 100 µM in ice-cold serum-free cell culture medium (e.g., F-12 medium).

-

Incubate at 4°C for 24 hours to allow for oligomer formation.

2. Cell Culture and Treatment:

-

Culture SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Differentiate the cells using retinoic acid (10 µM) for 5-7 days to induce a neuronal phenotype.

-

Prepare stock solutions of this compound in sterile water or PBS.

-

Pre-treat the differentiated cells with various concentrations of CHPG (e.g., 1, 10, 50, 100 µM) for 2 hours.

-

Add the prepared Aβ oligomers to the wells to a final concentration of 10 µM.

-

Incubate the cells for 24-48 hours.

3. Assessment of Neuroprotection:

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.

-

Hoechst Staining: Stain the cells with Hoechst 33342 to visualize nuclear morphology and identify apoptotic cells (condensed and fragmented nuclei).

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Materials:

-

LDH Cytotoxicity Assay Kit

-

96-well plate reader

-

Culture supernatants from the experiment in Protocol 1

Procedure:

-

Carefully transfer 50 µL of culture supernatant from each well of the 96-well cell culture plate to a new 96-well assay plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well of the assay plate.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of the stop solution provided in the kit to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to control wells (cells treated with lysis buffer).

Protocol 3: Hoechst Staining for Apoptosis

Materials:

-

Hoechst 33342 stain (10 mg/mL stock in water)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Fluorescence microscope

Procedure:

-

Gently remove the culture medium from the cells grown on coverslips or in a 96-well plate.

-

Wash the cells once with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Dilute the Hoechst 33342 stock solution to a final concentration of 1 µg/mL in PBS.

-

Add the Hoechst staining solution to the cells and incubate for 10 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips on a microscope slide with a drop of mounting medium or add PBS to the wells.

-

Visualize the cells using a fluorescence microscope with a UV filter. Apoptotic nuclei will appear condensed and brightly stained, while healthy nuclei will be larger and diffusely stained.

Protocol 4: Western Blot for p-ERK and p-Akt

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cells or homogenized brain tissue in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK and p-Akt (typically 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL detection reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total ERK and total Akt to normalize the data.

Conclusion

This compound demonstrates significant neuroprotective potential in various preclinical models of neurodegenerative diseases and neuronal injury. Its mechanism of action, centered on the activation of the mGluR5-ERK/Akt signaling pathway, presents a promising therapeutic target. The protocols provided herein offer a framework for researchers to investigate the efficacy of CHPG and other mGluR5 agonists in their specific models of interest. Further research is warranted to fully elucidate the therapeutic window and long-term effects of CHPG in chronic neurodegenerative conditions.

References

- 1. Neuroprotective effects of a triple GLP-1/GIP/glucagon receptor agonist in the APP/PS1 transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The selective mGluR5 agonist CHPG protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The selective mGluR5 agonist CHPG protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Revolutionizing Drug Discovery: High-Throughput Screening Assays Utilizing CHPG Sodium Salt for mGluR5 Activation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor (GPCR), is a pivotal target in contemporary drug discovery, implicated in a spectrum of neurological and psychiatric disorders. The development of robust high-throughput screening (HTS) assays is paramount for the identification and characterization of novel mGluR5 modulators. (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG), and its readily water-soluble sodium salt, is a selective agonist of mGluR5.[1][2][3] While some studies suggest potential activity at mGluR1, it is widely utilized as a pharmacological tool to probe mGluR5 function.[4] These application notes provide detailed protocols for the implementation of CHPG sodium salt in HTS assays to identify novel therapeutic agents targeting the mGluR5 receptor.

Mechanism of Action and Signaling Pathways

This compound selectively binds to and activates mGluR5, which is canonically coupled to the Gq alpha subunit of the heterotrimeric G-protein.[5] This activation initiates a well-defined signaling cascade, beginning with the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i), a transient flux that can be readily detected in HTS formats.

Downstream of this primary signaling event, mGluR5 activation by CHPG has been demonstrated to modulate other crucial intracellular pathways, including the extracellular signal-regulated kinase (ERK) and the protein kinase B (Akt) pathways, both of which are central to cell survival and neuroprotection.

Signaling Pathway Diagrams

Caption: Canonical mGluR5 signaling cascade initiated by CHPG.

Caption: Downstream ERK and Akt activation by mGluR5.

Quantitative Data Presentation

The potency of this compound in activating mGluR5 can be quantified by its half-maximal effective concentration (EC50). This value can vary depending on the cell line, receptor expression levels, and the specific assay format employed.

| Compound | Target | Assay Type | Cell Line | Reported EC50 (µM) | Reference |

| CHPG | mGluR5a | Calcium Mobilization | CHO | 750 | |

| CHPG | mGluR5b | Calcium Current Inhibition | Rat SCG Neurons | ~60 |

Experimental Protocols

High-Throughput Calcium Mobilization Assay

This protocol describes a homogenous, fluorescence-based assay for measuring intracellular calcium mobilization in response to mGluR5 activation by this compound, suitable for a 384-well plate format using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

Cell Line: HEK293 cells stably expressing human mGluR5 (or other suitable host cells).

-

This compound: Stock solution prepared in assay buffer.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive dye: Fluo-4 AM, Fluo-8 AM, or equivalent.

-

Probenecid: (if required by the chosen dye) to inhibit dye extrusion.

-

Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).

-

Black-walled, clear-bottom 384-well microplates.

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent.

Experimental Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Group I Metabotropic Glutamate Receptors by MAPK/ERK in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Experimental design considerations for CHPG sodium salt behavioral studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental design considerations and protocols for conducting behavioral studies using CHPG sodium salt, a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).

Introduction to this compound

(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a selective and water-soluble agonist of the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor predominantly expressed in the postsynaptic density of neurons.[1][2] Activation of mGluR5 is implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, anxiety, and addiction.[3][4] CHPG has been shown to be active in vivo and can potentiate NMDA receptor-mediated responses. Its selectivity for mGluR5 over mGluR1 makes it a valuable tool for elucidating the specific roles of this receptor subtype in complex behaviors.

Mechanism of Action: mGluR5 Signaling Pathway

Activation of mGluR5 by CHPG initiates a signaling cascade through its coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to the modulation of various downstream effectors, including ion channels and other signaling proteins, ultimately influencing neuronal excitability and synaptic plasticity.

General Experimental Workflow

Experimental Protocols

Preparation of this compound Solution

This compound is soluble in water and DMSO. For in vivo studies, sterile saline (0.9% sodium chloride) is the recommended vehicle.

-

Determine the required concentration and volume: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total amount of this compound needed.

-

Weigh the compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

-

Dissolve in vehicle: Dissolve the powder in a sterile, physiological saline solution. Gentle warming or vortexing can aid dissolution. Ensure the final solution is clear and free of particulates. For a stock solution, this compound is soluble in water up to 50 mM.

-

Sterilization: If not prepared from sterile components under aseptic conditions, the final solution should be filter-sterilized through a 0.22 µm syringe filter.

-

Storage: Prepare fresh solutions on the day of the experiment. If short-term storage is necessary, solutions can be stored at -20°C for up to one month. Before use, thaw the solution and bring it to room temperature.

Anxiety-Related Behavior: Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Methodology

-

Apparatus: The maze consists of two open arms and two enclosed arms of equal dimensions, arranged in a plus shape and elevated from the floor.

-

Animal Subjects: Adult male mice (e.g., C57BL/6J) are commonly used. Animals should be acclimated to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test. A range of doses (e.g., 0.75, 1.5, 3, 6, and 12 mg/kg) can be evaluated.

-

Procedure:

-

Place the mouse in the center of the maze, facing one of the open arms.

-

Allow the mouse to explore the maze freely for a 5-minute session.

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis:

-

Score the video for the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

Calculate the percentage of time spent in the open arms [(Time in open arms) / (Time in open arms + Time in closed arms)] * 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of arm entries)] * 100.

-

Total distance traveled can also be measured as an indicator of general locomotor activity.

-

Data Presentation

Illustrative data based on expected anxiolytic-like effects of an mGluR5 agonist.

| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |

| Vehicle | - | 25.3 ± 2.1 | 30.1 ± 2.5 | 1550 ± 85 |

| This compound | 1.5 | 35.8 ± 3.0 | 38.5 ± 3.2 | 1580 ± 90 |

| This compound | 3.0 | 45.2 ± 3.5 | 46.7 ± 3.8 | 1610 ± 95 |

| This compound | 6.0 | 38.1 ± 3.1 | 40.2 ± 3.4 | 1595 ± 88 |

*p < 0.05, **p < 0.01 compared to vehicle. Data are for illustrative purposes.

Locomotor Activity: Open Field Test (OFT)

The OFT is used to assess general locomotor activity, exploration, and anxiety-like behavior in a novel environment.

Methodology

-

Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.

-

Animal Subjects: Adult male mice. Acclimate animals to the testing room for at least 30-60 minutes prior to testing.

-

Drug Administration: Administer this compound or vehicle (i.p.) 30 minutes before placing the animal in the open field.

-

Procedure:

-

Gently place the mouse in the center of the arena.

-

Allow the mouse to explore freely for a 10-30 minute session.

-

Record the session with an overhead video camera and use an automated tracking system for analysis.

-

-

Data Analysis:

-

Locomotor Activity: Total distance traveled, average speed.

-

Exploratory Behavior: Number of line crossings.

-

Anxiety-like Behavior: Time spent in the center zone, latency to enter the center zone.

-

Data Presentation

Illustrative data showing a potential biphasic effect on locomotor activity.

| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm, Mean ± SEM) | Time in Center (s, Mean ± SEM) |

| Vehicle | - | 2500 ± 150 | 45 ± 5 |

| This compound | 1.5 | 2800 ± 180 | 60 ± 7 |

| This compound | 3.0 | 3200 ± 200 | 75 ± 8** |

| This compound | 6.0 | 2700 ± 160 | 65 ± 6* |

| This compound | 12.0 | 2100 ± 140 | 50 ± 5 |

*p < 0.05, **p < 0.01 compared to vehicle. Data are for illustrative purposes.

Learning and Memory: Morris Water Maze (MWM)

The MWM is a test of spatial learning and memory that is dependent on the hippocampus.

Methodology

-

Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.

-

Animal Subjects: Adult male mice.

-

Drug Administration: this compound or vehicle is administered (i.p.) 30 minutes before the first trial of each day.

-

Procedure:

-

Acquisition Phase (e.g., 5 days):

-

Conduct 4 trials per day for each mouse.

-

For each trial, place the mouse in the water at one of four randomized starting positions.

-

Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

-

Probe Trial (Day 6):

-

Remove the platform from the pool.

-

Place the mouse in the pool for a single 60-second trial.

-

-

-

Data Analysis:

-

Acquisition: Escape latency (time to find the platform), path length, and swimming speed.

-

Probe Trial: Time spent in the target quadrant (where the platform was located), number of platform location crossings.

-

Data Presentation

Illustrative data suggesting an enhancement of spatial learning.

Acquisition Phase: Escape Latency

| Day | Vehicle (s, Mean ± SEM) | CHPG (3.0 mg/kg, i.p.) (s, Mean ± SEM) |

| 1 | 55.2 ± 3.1 | 50.1 ± 2.8 |

| 2 | 42.5 ± 2.5 | 35.4 ± 2.2* |

| 3 | 30.1 ± 1.9 | 22.8 ± 1.5 |

| 4 | 20.8 ± 1.3 | 15.2 ± 1.1 |

| 5 | 15.3 ± 1.0 | 10.5 ± 0.8** |

*p < 0.05, **p < 0.01 compared to vehicle. Data are for illustrative purposes.

Probe Trial

| Treatment Group | Dose (mg/kg, i.p.) | % Time in Target Quadrant (Mean ± SEM) |

| Vehicle | - | 35.6 ± 2.9 |

| This compound | 3.0 | 48.2 ± 3.5* |

*p < 0.05 compared to vehicle. Data are for illustrative purposes.

Conclusion

This compound is a powerful tool for investigating the role of mGluR5 in various behavioral paradigms. The protocols outlined in these application notes provide a framework for conducting rigorous and reproducible studies. Careful consideration of experimental design, including dose-selection, animal handling, and appropriate data analysis, is crucial for obtaining meaningful results. The provided illustrative data tables serve as a guide for data presentation and highlight the potential effects of mGluR5 activation in assays of anxiety, locomotor activity, and learning and memory.

References

Application Notes and Protocols for CHPG Sodium Salt in G-Protein Coupled Receptor Activation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor (GPCR) belonging to group I mGluRs.[1][2] Activation of mGluR5 is coupled to the Gq/11 protein, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[3] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, making calcium mobilization a key indicator of receptor activation.[3][4] The subsequent metabolism of IP₃ results in the accumulation of inositol monophosphate (IP1), which can be measured as a stable marker of Gq-coupled receptor activity.

CHPG has been instrumental in elucidating the role of mGluR5 in various physiological and pathological processes. Studies have shown its involvement in neuronal signaling, neuroprotection, and oligodendrocyte differentiation. The activation of mGluR5 by CHPG has been linked to downstream signaling pathways, including the activation of the ERK and Akt pathways. While primarily selective for mGluR5, some studies suggest that at higher concentrations, CHPG may also activate mGluR1.

These application notes provide detailed protocols for utilizing CHPG sodium salt to study mGluR5 activation through two primary methods: inositol phosphate (IP1) accumulation assays and intracellular calcium mobilization assays.

Data Presentation

The following tables summarize the pharmacological properties of CHPG in activating mGluR5, providing a reference for experimental design.

Table 1: Pharmacological Profile of CHPG at mGluR5

| Parameter | Value | Cell System | Assay Type | Reference |

| EC₅₀ | ~60 µM | Rat Superior Cervical Ganglion (SCG) neurons expressing mGluR5b | Calcium Current Inhibition | |

| EC₅₀ | Not specified, but effective at 500 µM | Neonatal rat cultured dorsal root ganglia neurones | Intracellular Calcium Mobilization |

Signaling Pathways and Experimental Workflows

mGluR5 Signaling Cascade

The activation of mGluR5 by CHPG initiates a well-defined signaling pathway culminating in the release of intracellular calcium and the production of inositol phosphates.

Caption: The mGluR5 signaling cascade leading to IP1 accumulation and calcium mobilization.

Experimental Workflow: Inositol Phosphate (IP1) Accumulation Assay

This workflow outlines the key steps for quantifying mGluR5 activation using the HTRF IP-One assay.

Caption: Workflow for a typical HTRF-based IP1 accumulation assay.

Experimental Workflow: Intracellular Calcium Mobilization Assay

This workflow details the procedure for measuring CHPG-induced calcium flux using a fluorescent indicator.

Caption: Workflow for a fluorescence-based intracellular calcium mobilization assay.

Experimental Protocols

Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

This protocol is adapted from the principles of the HTRF IP-One Gq assay and is suitable for a 384-well format.

Materials:

-

mGluR5-expressing cells (e.g., HEK293 or CHO cells)

-

Cell culture medium

-

White, low-volume 384-well plates

-

This compound

-

IP-One Gq HTRF Assay Kit (containing IP1 standard, anti-IP1 antibody-Cryptate, IP1-d2, stimulation buffer, and lysis buffer)

-

Phosphate-Buffered Saline (PBS)

-

HTRF-compatible microplate reader

Procedure:

-

Cell Plating:

-

Trypsinize and resuspend mGluR5-expressing cells in culture medium.

-

Seed 15,000-20,000 cells per well in a 384-well plate.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound and Standard Preparation:

-

Prepare a stock solution of this compound in stimulation buffer.

-

Perform serial dilutions of CHPG to create a dose-response range (e.g., 1 µM to 3 mM).

-

Prepare a standard curve of IP1 using the provided standard and stimulation buffer.

-

-

Cell Stimulation:

-

On the day of the assay, gently remove the culture medium from the wells.

-

Add stimulation buffer containing 50 mM LiCl to each well to inhibit IP1 degradation.

-

Add the prepared CHPG dilutions or IP1 standards to the appropriate wells.

-

Incubate the plate for 30-60 minutes at 37°C.

-

-

Detection:

-

Prepare the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) in lysis buffer according to the manufacturer's instructions.

-

Add the detection reagents to all wells.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible microplate reader at emission wavelengths of 620 nm (Cryptate) and 665 nm (d2).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the log of the CHPG concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

-

Intracellular Calcium Mobilization Assay

This protocol describes a fluorescence-based calcium mobilization assay using Fluo-4 AM in a 96-well format.

Materials:

-

mGluR5-expressing cells

-

Cell culture medium

-

Black-walled, clear-bottom 96-well plates

-

This compound

-

Fluo-4 AM

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating:

-

Seed mGluR5-expressing cells into a 96-well black-walled, clear-bottom plate at a density that will form a confluent monolayer overnight (e.g., 30,000 cells/well).

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare the Fluo-4 AM loading solution:

-

Reconstitute Fluo-4 AM in DMSO to a stock concentration of 1-5 mM.

-

For each well, dilute the Fluo-4 AM stock to a final concentration of 2-5 µM in assay buffer.

-

Add Pluronic F-127 to the diluted Fluo-4 AM solution to a final concentration of 0.02-0.04% to aid in dye dispersal.

-

-

Remove the culture medium from the cells and wash once with assay buffer.

-

Add the Fluo-4 AM loading solution to each well.

-

Incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature to allow for complete de-esterification of the dye.

-

Gently wash the cells twice with assay buffer to remove excess dye.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in assay buffer.

-

Perform serial dilutions to create a dose-response range.

-

-

Fluorescence Measurement:

-

Place the dye-loaded cell plate into a fluorescence plate reader equipped with an injector.

-

Set the instrument to measure fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

-

Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

-

Inject the prepared CHPG dilutions into the wells and immediately begin kinetic fluorescence readings for 1-3 minutes.

-

-

Data Analysis:

-

Analyze the kinetic data by calculating the peak fluorescence response minus the baseline fluorescence for each well.

-

Plot the change in fluorescence against the log of the CHPG concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response.

-

References

Best Practices for Applying CHPG Sodium Salt in Brain Slice Preparations

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][3] mGluR5 is implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases.[1] As a water-soluble compound, CHPG sodium salt is a valuable tool for investigating the role of mGluR5 in neuronal function. These application notes provide detailed protocols for the use of this compound in brain slice preparations, with a focus on electrophysiological studies.

Mechanism of Action

CHPG selectively activates mGluR5, which is coupled to the Gq/11 G-protein. Activation of this receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, can modulate the activity of various ion channels and signaling pathways, ultimately influencing neuronal excitability and synaptic transmission. Downstream signaling can also involve the activation of the ERK and Akt pathways.

CHPG [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mGluR5 [label="mGluR5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq11 [label="Gq/11", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK_Akt [label="ERK / Akt\nPathways", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuronal_Effects [label="Modulation of\nNeuronal Excitability\n& Synaptic Plasticity", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

CHPG -> mGluR5 [label="activates"]; mGluR5 -> Gq11 [label="activates"]; Gq11 -> PLC [label="activates"]; PLC -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="binds to receptor on"]; ER -> Ca2_release; DAG -> PKC [label="activates"]; Ca2_release -> Neuronal_Effects; PKC -> Neuronal_Effects; mGluR5 -> ERK_Akt [style=dashed]; ERK_Akt -> Neuronal_Effects [style=dashed]; }

Figure 1: Simplified signaling pathway of mGluR5 activation by CHPG.Data Presentation

The following tables summarize the quantitative effects of CHPG application on neuronal properties as reported in patch-clamp recording studies.

Table 1: Effects of CHPG on Intrinsic Neuronal Properties

| Parameter | CHPG Concentration | Cell Type | Effect |

| Induced Inward Current | 1 mM | Fast-Spiking Interneurons | 103 ± 9 pA |

| 1 mM | Regular-Spiking Pyramidal Neurons | 9 ± 3 pA | |

| Membrane Potential | 500 µM | Layer 5 Infralimbic Pyramidal Neurons | Depolarization from -61 ± 1 mV to -57 ± 1 mV |

| Input Resistance | 500 µM | Layer 5 Infralimbic Pyramidal Neurons | Increase to 112 ± 3% of baseline |

| Spike Number | 500 µM | Layer 5 Infralimbic Pyramidal Neurons | Increase to 186 ± 12% of baseline |

| First Interspike Interval | 500 µM | Layer 5 Infralimbic Pyramidal Neurons | Decrease to 67 ± 4% of baseline |

Data sourced from BenchChem Application Notes.

Table 2: CHPG in Long-Term Depression (LTD) Induction

| Parameter | CHPG Concentration | Brain Region | Experimental Condition | Result |

| Synaptic Transmission | 1 mM | CA1 region of adult rat hippocampal slices | In "normal" (1 mM Mg²⁺) medium | Small LTD (13 ± 3%) |

| 1 mM | CA1 region of adult rat hippocampal slices | Mg²⁺-free perfusate | Enhanced LTD (35 ± 3%) | |

| 1 mM | CA1 region of adult rat hippocampal slices | In the presence of picrotoxin | Enhanced LTD (29 ± 2%) |

Data sourced from a study on DHPG-induced LTD, which also tested CHPG.

Experimental Protocols

Preparation of Solutions

a. Artificial Cerebrospinal Fluid (aCSF)

Accurate composition and preparation of aCSF are critical for maintaining brain slice viability. It is recommended to prepare stock solutions and fresh aCSF on the day of the experiment. All aCSF solutions must be continuously bubbled with carbogen (95% O₂ / 5% CO₂) for at least 15-30 minutes before use to ensure proper oxygenation and a stable pH of 7.3-7.4.

Table 3: Composition of aCSF Solutions

| Compound | Cutting aCSF (mM) | Recording aCSF (mM) | Holding aCSF (mM) |

| NMDG | 92 | - | - |

| NaCl | - | 124-1250 | 92-1150 |

| KCl | 2.5 | 2.5-25 | 2.5-25 |

| NaH₂PO₄ | 1.25 | 1.2-12.3 | 1.23-12.3 |

| NaHCO₃ | 30 | 24-26 | 26-30 |

| HEPES | 20 | 5 | 20 |

| Glucose | 25 | 12.5-125 | 25-100 |

| Thiourea | 2 | - | 2 |

| Na-ascorbate | 5 | - | 5 |

| Na-pyruvate | 3 | - | 3 |

| CaCl₂ | 0.5 | 2-20 | 2-20 |

| MgSO₄ | 10 | 2-20 | 2-20 |

Compositions are derived from multiple sources. Adjust as needed for specific experimental requirements.

b. This compound Stock Solution

This compound is soluble in water. It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in deionized water.

-

Preparation: Dissolve the required amount of this compound in deionized water. For example, to make a 50 mM stock solution, dissolve 11.18 mg in 1 mL of water.

-

Storage: Prepare solutions on the day of the experiment if possible. If storage is necessary, aliquot the stock solution and store at -20°C for up to one month. Before use, thaw the aliquot and ensure that no precipitate is present.

Acute Brain Slice Preparation

The N-methyl-D-glucamine (NMDG) protective recovery method is recommended for enhancing neuronal preservation and slice viability, especially for adult animals.

Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Anesthetize [label="Anesthetize Animal", fillcolor="#F1F3F4", fontcolor="#202124"]; Perfuse [label="Transcardial Perfusion\n(ice-cold NMDG aCSF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissect [label="Rapidly Dissect Brain", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Slice [label="Vibratome Slicing\n(250-350 µm)\nin ice-cold NMDG aCSF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recover1 [label="Initial Recovery\n(NMDG aCSF, 32-34°C, 10-15 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Recover2 [label="Holding\n(Holding aCSF, Room Temp, ≥1 hr)", fillcolor="#FBBC05", fontcolor="#202124"]; Record [label="Transfer to Recording Chamber", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Ready for Electrophysiology", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

Start -> Anesthetize; Anesthetize -> Perfuse; Perfuse -> Dissect; Dissect -> Slice; Slice -> Recover1; Recover1 -> Recover2; Recover2 -> Record; Record -> End; }

Figure 2: Workflow for acute brain slice preparation.Protocol:

-

Anesthetize the animal according to approved institutional protocols.

-

Perform transcardial perfusion with ice-cold, carbogenated NMDG cutting solution.

-

Rapidly dissect the brain and immerse it in ice-cold, carbogenated NMDG cutting solution.

-

Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 250-350 µm) in the ice-cold, carbogenated NMDG cutting solution.

-

Transfer the slices to a recovery chamber containing NMDG cutting solution at 32-34°C for 10-15 minutes.

-

Transfer the slices to a holding chamber with carbogenated holding aCSF at room temperature for at least 1 hour before starting experiments.

Whole-Cell Patch-Clamp Recording and CHPG Application

Protocol:

-